2-Isopropenyl-1,3,5-trimethylbenzene
Description
2-Isopropenyl-1,3,5-trimethylbenzene (CAS: 14679-13-1; molecular formula: C₁₂H₁₆) is a substituted aromatic hydrocarbon featuring a benzene ring with three methyl groups at the 1, 3, and 5 positions and an isopropenyl group at the 2 position . This structure confers unique steric and electronic properties, distinguishing it from simpler alkylbenzenes.
Properties
CAS No. |
14679-13-1 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-7H,1H2,2-5H3 |
InChI Key |
KNMWUHBKZHDEOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3,5-Trimethylbenzene (1,3,5-TMB)
1,3,5-TMB (CAS: 108-67-8) shares the 1,3,5-trimethyl substitution pattern but lacks the isopropenyl group. This difference reduces steric hindrance and alters reactivity.
2-Isothiocyanato-1,3,5-trimethylbenzene (Compound 4k)
This derivative replaces the isopropenyl group with an isothiocyanate (-N=C=S) group. Synthesized from 2,4,6-trimethylaniline, it achieves yields of 94–98% via AgSCF₃/KBr or direct thiocarbamoylation . The isopropenyl group in the target compound likely enhances electrophilic substitution reactivity compared to the electron-withdrawing isothiocyanate group.
1,2,4-Trimethylbenzene (1,2,4-TMB)
With methyl groups at 1,2,4 positions, 1,2,4-TMB exhibits distinct regiochemical behavior in reactions. Both 1,2,4-TMB and 1,3,5-TMB are more volatile than 2-isopropenyl-1,3,5-trimethylbenzene due to lower molecular weight and absence of the bulky isopropenyl substituent .
Physicochemical Properties
Limited data exist for 2-isopropenyl-1,3,5-trimethylbenzene, but comparisons can be inferred from analogs:
The isopropenyl group likely increases molecular weight and reduces volatility compared to 1,3,5-TMB.
Environmental and Atmospheric Behavior
- Atmospheric Oxidation : Aromatic hydrocarbons like 1,3,5-TMB contribute to ozone formation via photochemical reactions . The isopropenyl group in 2-isopropenyl-1,3,5-trimethylbenzene may enhance reactivity with hydroxyl radicals, but experimental data are lacking.
- Biodegradation : While 1,3,5-TMB is degraded anaerobically , the isopropenyl group’s electron-withdrawing effects could hinder similar pathways in 2-isopropenyl-1,3,5-trimethylbenzene.
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